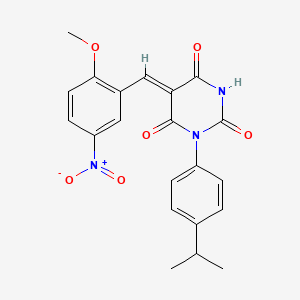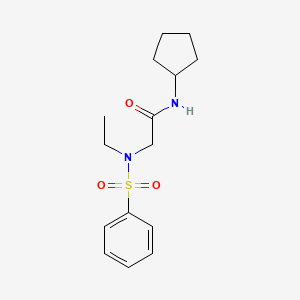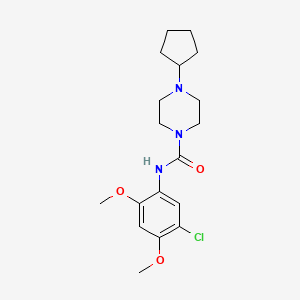
2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide, also known as A-582941, is a chemical compound that has been developed as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. A-582941 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide is a selective agonist for the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in the regulation of neurotransmitter release, gene expression, and cell survival. This compound has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. It has also been shown to have analgesic effects and to reduce anxiety-like behavior. These effects are thought to be mediated by the activation of the α7 nicotinic acetylcholine receptor.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide has several advantages for use in lab experiments. It is a highly selective agonist for the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of this receptor without affecting other receptors. It is also relatively stable and can be easily synthesized. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide. One area of interest is the development of new therapeutic applications for this compound. In addition to Alzheimer's disease, this compound has also been investigated for its potential in other neurological disorders, such as schizophrenia and depression. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Finally, there is ongoing research on the mechanisms of action of this compound and the downstream signaling pathways that it activates. By further understanding these mechanisms, it may be possible to develop new therapeutic strategies for a range of neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-isopropylpropanamide has been studied extensively for its potential therapeutic applications in various areas. One of the major areas of research is in the field of Alzheimer's disease. The α7 nicotinic acetylcholine receptor is involved in the regulation of cognitive function, and its dysfunction has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and it is being investigated as a potential therapeutic agent for this condition.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-8(2)16-14(17)11(5)18-12-6-9(3)13(15)10(4)7-12/h6-8,11H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBJUTWOZNZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4706904.png)

![4-{[({1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4706918.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4706936.png)
![1-[6-(2-methylphenoxy)hexyl]pyrrolidine](/img/structure/B4706950.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4706959.png)





